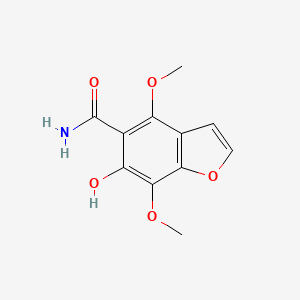![molecular formula C11H9FN2O B12894786 3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C9H7FN2O , and its molecular weight is 178.16 g/mol .
- The compound features a fluorine-substituted phenyl group and an isoxazole ring.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: is a heterocyclic compound with a fused pyrroloisoxazole ring system.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the cyclization of an appropriate precursor. For example, 3-(3-fluorophenyl)-5-aminopyrazole can be cyclized to form the isoxazole ring.
- Another method is the reaction of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde with suitable reagents.
- Reaction Conditions :
- These reactions typically occur under mild conditions, often using organic solvents and catalysts.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
- Reactions :
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various functional groups.
- Substitution : Nucleophilic substitution reactions can occur at the isoxazole ring.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Common Reagents and Conditions :
- Oxidation: Often performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Substitution: Sodium hydroxide (NaOH) or hydrazine hydrate (N2H4·H2O) can be used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
- Major Products :
- The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex compounds.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The exact mechanism of action is context-dependent and would vary based on specific applications.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Similar Compounds :
- 3-(4-Fluorophenyl)isoxazole : A related compound with a fluorine-substituted phenyl group.
- 3-(2-Fluorophenyl)isoxazole : Another fluorinated isoxazole derivative.
- 3-(3-Bromophenyl)isoxazol-5-amine : Contains a bromine substituent.
- Uniqueness : The presence of both the fluorine-substituted phenyl group and the isoxazole ring makes our compound distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
InChI Key |
UJIKPAVAEBZLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
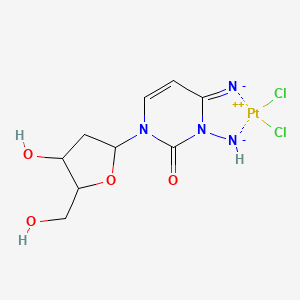
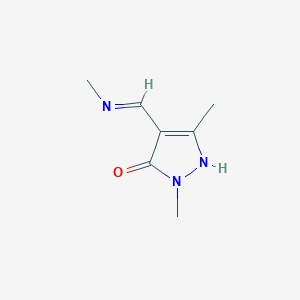
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
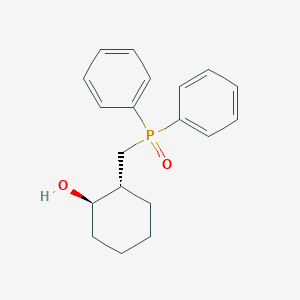
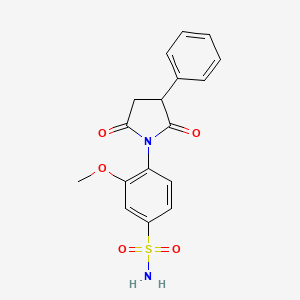
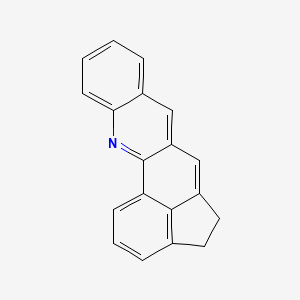
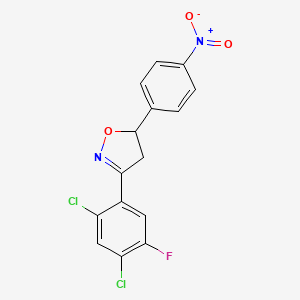
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
